molecular formula C12H21NO4 B3338138 (R)-1-(tert-butoxycarbonyl)azepane-3-carboxylic acid CAS No. 851593-77-6

(R)-1-(tert-butoxycarbonyl)azepane-3-carboxylic acid

Cat. No. B3338138
CAS RN: 851593-77-6
M. Wt: 243.3 g/mol
InChI Key: BSWHWMPKCSLEMJ-SECBINFHSA-N
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Description

(R)-1-(tert-butoxycarbonyl)azepane-3-carboxylic acid, commonly known as Boc-azepine, is a chemical compound that has gained significant attention in the field of pharmaceutical research. It is a cyclic amino acid derivative that has been synthesized using various methods. Boc-azepine has been explored for its potential use in drug development due to its unique properties and mechanism of action.

Scientific Research Applications

Synthesis Methodologies

(R)-1-(tert-butoxycarbonyl)azepane-3-carboxylic acid and related compounds have been synthesized through various chemical processes, demonstrating their importance in organic synthesis. For instance, (R)-3-[(tert-Butoxycarbonyl)amino]piperidine and (R)-3-[(tert-butoxycarbonyl)amino]azepane were prepared starting from d-ornithine and d-lysine. The key step involved converting N-Boc-protected 3-aminolactams into imido esters by O-alkylation, followed by hydrogenation to amines under mild conditions using a standard hydrogenation catalyst (Kadyrov & Tok, 2021).

Another study isolated and identified (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride as the N-substituted regioisomer of besifloxacin, synthesized from a reaction involving (R)-tert-butyl 3-aminoazepane-1-carboxylate in acetonitrile (Xia, Chen, & Yu, 2013).

Chemical Transformations and Properties

Research also delves into the chemical transformations and properties of compounds related to (R)-1-(tert-butoxycarbonyl)azepane-3-carboxylic acid. For example, a scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid was described, highlighting the control of stereoselectivity in cyclopropanation steps as crucial for the synthesis (Gan et al., 2013).

Additionally, a stereoselective transformation of (−)-shikimic acid into (3R,4S,5R,7R)-7-(hydroxymethyl)azepane-3,4,5-triol, a potential glycosidase inhibitor, was achieved. This process involved the conversion of (−)-shikimic acid into a specific dicarbonyl compound, followed by a double reductive amination to the final product (González-Castro et al., 2015).

Application in Drug Synthesis

The synthesis and characterization of compounds related to (R)-1-(tert-butoxycarbonyl)azepane-3-carboxylic acid also play a significant role in drug synthesis. For instance, the synthesis of protected 3-haloazetidines, used as versatile building blocks in medicinal chemistry, was reported. These intermediates were crucial for the diversified synthesis of azetidine-3-carboxylic acids, demonstrating their utility in the development of pharmaceutical compounds (Ji, Wojtas, & Lopchuk, 2018).

properties

IUPAC Name

(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-5-4-6-9(8-13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWHWMPKCSLEMJ-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H](C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(tert-butoxycarbonyl)azepane-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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